molecular formula C18H17ClN2O3 B438386 1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone CAS No. 314023-25-1

1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B438386
CAS No.: 314023-25-1
M. Wt: 344.8g/mol
InChI Key: ZEIRMDOGVJTSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of chemicals characterized by a piperazine core, a structure frequently investigated for its potential to interact with the central nervous system. The 1,3-benzodioxole group is a privileged scaffold in drug discovery, often associated with bioactive molecules . Similarly, the 4-(3-chlorophenyl)piperazine subunit is a common pharmacophore found in compounds studied for their affinity towards various neurological receptors . The specific molecular architecture of this methanone derivative makes it a valuable chemical probe for researchers studying protein-ligand interactions, particularly as a template for developing modulators of G-protein coupled receptors and other key protein targets . Its mechanism of action is hypothesized to involve allosteric or orthosteric modulation of receptor function, making it a useful tool for investigating signal transduction pathways. Primary research applications for this compound include use as a building block in the synthesis of more complex molecules, a reference standard in analytical studies, and a lead compound in high-throughput screening assays aimed at discovering new therapeutics for conditions such as anxiety, depression, and other neurological disorders . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-2-1-3-15(11-14)20-6-8-21(9-7-20)18(22)13-4-5-16-17(10-13)24-12-23-16/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIRMDOGVJTSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group is introduced to piperazine via Ullmann coupling or nucleophilic aromatic substitution. A representative method involves reacting piperazine with 1-chloro-3-nitrobenzene under palladium catalysis:

Piperazine+1-Chloro-3-nitrobenzenePd(OAc)2,DPPF,K2CO3,Toluene4-(3-Nitrophenyl)piperazine\text{Piperazine} + \text{1-Chloro-3-nitrobenzene} \xrightarrow{\text{Pd(OAc)}2, \text{DPPF}, \text{K}2\text{CO}_3, \text{Toluene}} \text{4-(3-Nitrophenyl)piperazine}

Subsequent reduction of the nitro group using H2/Pd-C\text{H}_2/\text{Pd-C} in ethanol yields 4-(3-aminophenyl)piperazine, which is diazotized and treated with CuCl\text{CuCl} to install the chlorine atom.

Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: Palladium acetate (Pd(OAc)2\text{Pd(OAc)}_2)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • Yield: 65–72%

Alternative Route: Direct Coupling

A patent-pending method employs Buchwald-Hartwig amination for direct coupling of 3-chlorobromobenzene with piperazine:

3-Bromo-chlorobenzene+PiperazinePd2dba3,Xantphos,NaOtBu4-(3-Chlorophenyl)piperazine\text{3-Bromo-chlorobenzene} + \text{Piperazine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}, \text{NaOtBu}} \text{4-(3-Chlorophenyl)piperazine}

Optimized Parameters :

  • Solvent: 1,4-Dioxane

  • Base: Sodium tert-butoxide (NaOtBu\text{NaOtBu})

  • Yield: 78%

Synthesis of 1,3-Benzodioxol-5-yl Carbonyl Chloride

Oxidation of Piperonyl Alcohol

Piperonyl alcohol (C8H8O3\text{C}_8\text{H}_8\text{O}_3) is oxidized to piperonylic acid using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4):

1,3-Benzodioxol-5-ylmethanolCrO3,H2SO4,Acetone1,3-Benzodioxol-5-carboxylic Acid\text{1,3-Benzodioxol-5-ylmethanol} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4, \text{Acetone}} \text{1,3-Benzodioxol-5-carboxylic Acid}

The acid is converted to its acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2):

1,3-Benzodioxol-5-carboxylic Acid+SOCl2Reflux1,3-Benzodioxol-5-yl Carbonyl Chloride+SO2+HCl\text{1,3-Benzodioxol-5-carboxylic Acid} + \text{SOCl}2 \xrightarrow{\text{Reflux}} \text{1,3-Benzodioxol-5-yl Carbonyl Chloride} + \text{SO}2 + \text{HCl}

Key Metrics :

  • Reaction Time: 4–6 hours

  • Purity: >95% (confirmed by 1H NMR^1\text{H NMR})

Coupling of Piperazine and Carbonyl Chloride

Amide Bond Formation

The final step involves reacting 4-(3-chlorophenyl)piperazine with 1,3-benzodioxol-5-yl carbonyl chloride in the presence of a base:

4-(3-Chlorophenyl)piperazine+1,3-Benzodioxol-5-yl Carbonyl ChlorideEt3N,DCMTarget Compound\text{4-(3-Chlorophenyl)piperazine} + \text{1,3-Benzodioxol-5-yl Carbonyl Chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound}

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (Et3N\text{Et}_3\text{N})

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: 82–88%

Alternative Coupling Agents

Carbodiimide-mediated coupling (e.g., EDCI/HOBt) in tetrahydrofuran (THF) has been reported for analogous compounds:

1,3-Benzodioxol-5-carboxylic Acid+4-(3-Chlorophenyl)piperazineEDCI,HOBt,DMAPTarget Compound\text{1,3-Benzodioxol-5-carboxylic Acid} + \text{4-(3-Chlorophenyl)piperazine} \xrightarrow{\text{EDCI}, \text{HOBt}, \text{DMAP}} \text{Target Compound}

Performance Comparison :

Coupling AgentSolventYield (%)Purity (%)
EDCI/HOBtTHF7592
Acyl ChlorideDCM8898

Data adapted from.

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as eluent.

Recrystallization

Alternative purification via recrystallization from ethanol/water (4:1) yields needle-shaped crystals.

Analytical Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 6.85 (s, 1H, benzodioxolyl), 7.25–7.18 (m, 4H, aromatic), 4.20 (s, 2H, OCH2 _2O), 3.70–3.40 (m, 8H, piperazine).

  • HRMS (ESI) : m/z calcd. for C18H17ClN2O3\text{C}_{18}\text{H}_{17}\text{ClN}_2\text{O}_3 [M+H]+^+: 345.1004; found: 345.1008.

Scale-Up Considerations

Industrial-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., acyl chloride formation). A patent discloses a 10 kg batch process with 85% overall yield .

Chemical Reactions Analysis

1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound targets pathways such as the tubulin polymerization pathway, which is crucial for cell division .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Piperazine-Based Analogs with Varying Substituents

Table 1: Key Structural Differences and Similarities
Compound Name Substituent on Piperazine Core Structure Molecular Weight Key Features Reference
1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone 3-Chlorophenyl Methanone-linked benzodioxol 386.8 g/mol Benzodioxol enhances electron density; chlorophenyl improves lipophilicity
4-(3-Chlorophenyl)piperazin-1-ylmethanone 3-Ethyl-5-methylisoxazolyl Methanone-linked isoxazole 374.8 g/mol Isoxazole introduces heterocyclic diversity; may alter metabolic stability
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride Two 3-chlorophenylpiperazines Propane linker 584.3 g/mol Bivalent structure could enhance receptor avidity but reduce solubility
1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol Ethanol linker Ethanol-linked benzodioxol 360.8 g/mol Hydroxyl group increases hydrophilicity; may impact blood-brain barrier penetration

Key Observations :

  • Methanone vs.
  • Substituent Effects : Replacing benzodioxol with isoxazole (as in ) reduces electron density but may improve metabolic resistance.
  • Bivalent Structures : Compounds like the propane-linked analog exhibit dual receptor engagement but face solubility challenges.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Lipophilicity: The 3-chlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to analogs with polar substituents (e.g., ethanol-linked , logP ~2.8).
  • Solubility: Methanone-linked derivatives generally exhibit lower aqueous solubility than carboxylate or ethanol-linked analogs (e.g., 5-oxopentanoic acid derivative in ).

Pharmacological Implications

  • Serotonin Receptor Affinity : Piperazine-3-chlorophenyl motifs are associated with 5-HT1A/5-HT2A receptor modulation. For example, the triazolone derivative in is a confirmed 5-HT2 antagonist, suggesting the target compound may share similar activity.
  • Metabolic Stability : The benzodioxol group is prone to oxidative metabolism, whereas isoxazole or oxazole substituents () may resist cytochrome P450 degradation.

Biological Activity

1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone is a synthetic compound that incorporates a benzodioxole ring, a chlorophenyl group, and a piperazine moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19ClN2O3
  • Molecular Weight : 364.83 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and metabolic processes.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties by modulating serotonin and dopamine levels in the brain. A study demonstrated that derivatives with similar structures showed significant activity in behavioral models of depression and anxiety.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell walls and inhibition of protein synthesis.

Case Studies

StudyFindings
Antidepressant Activity A study on related compounds showed significant reduction in depressive behaviors in rodent models when administered at specific dosages.
Antimicrobial Screening Compounds were tested against five bacterial strains; the most active derivatives had IC50 values ranging from 2.14 µM to 6.28 µM against Bacillus subtilis and Salmonella typhi .
Enzyme Inhibition Compounds were evaluated for AChE inhibition with IC50 values indicating strong potential compared to standard drugs .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Neuropharmacological Potential : The compound's ability to modulate neurotransmitter systems suggests its potential as a therapeutic agent for treating mood disorders.
  • Antimicrobial Efficacy : The observed antimicrobial activity supports its potential use in developing new antibiotics or adjunct therapies for infectious diseases.
  • Enzyme Interaction : Its inhibitory effects on AChE suggest applications in treating conditions like Alzheimer's disease by enhancing cholinergic transmission.

Q & A

Q. What are the optimal synthetic routes for 1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone?

Methodological Answer: The compound can be synthesized via coupling reactions between the benzodioxolylmethyl and 3-chlorophenylpiperazine moieties. A typical procedure involves:

  • Step 1: Activation of the carbonyl group using coupling agents like EDCI/HOBt.
  • Step 2: Purification via flash chromatography (e.g., hexanes/EtOAc gradients) to isolate the product .
  • Step 3: Characterization using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity . Critical Note: Optimize reaction stoichiometry to avoid side products from competing nucleophilic sites on the piperazine ring.

Q. How is the compound characterized post-synthesis?

Methodological Answer: Use a multi-technique approach:

TechniquePurposeExample Parameters
NMR Confirm molecular structure1H^1H-NMR (400 MHz, CDCl3_3) for aromatic proton assignments
HRMS Verify molecular formulaESI+ mode with <2.7 ppm mass error tolerance
X-ray Crystallography Resolve stereochemistrySHELX refinement for precise bond angles and torsion analysis

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Step 1: Synthesize derivatives by modifying substituents on the benzodioxole (e.g., electron-withdrawing groups) or piperazine (e.g., halogen substitutions) .
  • Step 2: Test biological activity using in vitro assays (e.g., receptor binding affinity or enzyme inhibition) .
  • Step 3: Correlate activity trends with computational docking (e.g., Glide SP scoring for binding pose analysis) . Example: Replacing the 3-chlorophenyl group with a 3-fluorophenyl moiety increased selectivity for serotonin receptors in analogous compounds .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Cross-Validation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Purity Check: Use HPLC (≥95% purity, monitored at 254 nm) to rule out impurities as confounding factors .
  • Orthogonal Assays: Confirm activity via independent methods (e.g., SPR for binding kinetics if initial data came from fluorescence assays) .

Q. What in silico strategies are effective for target identification?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against protein databases (e.g., PDB) with flexible ligand sampling .
  • Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns GROMACS runs) to assess target-ligand complex viability .
  • ADMET Prediction: Apply SwissADME to predict bioavailability and rule out off-target effects early .

Q. How to address low solubility in pharmacological assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable esters at the methanone group to improve permeability .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles for sustained release in in vivo models .

Q. What is the role of X-ray crystallography in resolving structural ambiguities?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets.
  • Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation: Compare crystallographic data with DFT-optimized geometries to resolve discrepancies in bond lengths .

Q. How to optimize reaction conditions for higher yields?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)2_2/Xantphos for coupling efficiency .
  • Solvent Optimization: Use THF or DMF at reflux (80–100°C) for improved reaction kinetics.
  • DoE (Design of Experiments): Apply Taguchi methods to identify critical factors (e.g., temperature, molar ratios) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.